Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is a complex organic compound characterized by the presence of a benzo[1,3]dioxole ring and a furan ring linked through a methylamine group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and materials science. Its unique structural features contribute to its diverse applications in various fields.
This compound is classified as an organic amine and belongs to the category of substituted benzo[1,3]dioxole derivatives. It is synthesized through specific chemical reactions involving various reagents and conditions, which are critical for its production and subsequent applications in research.
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine typically involves several key steps:
The reaction conditions for these syntheses often include specific solvents and temperatures that facilitate the formation of the desired products. For instance, the coupling reaction may require basic conditions to promote nucleophilic attack by the amine on the electrophilic carbon of the furan derivative.
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine has a distinctive molecular structure featuring:
The molecular formula for this compound is with a molecular weight of approximately 225.29 g/mol. Its structural representation includes two aromatic rings connected by aliphatic chains, contributing to its chemical properties.
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine primarily involves its interaction with specific biological targets within cells:
Data from studies indicate that this compound demonstrates significant activity against various cancer cell lines, suggesting its potential as an antitumor agent.
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is expected to exhibit the following physical properties:
The chemical properties include:
Relevant analyses show that this compound maintains stability while exhibiting reactivity suitable for further chemical modifications.
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine has several scientific applications:
The benzo[1,3]dioxole (methylenedioxyphenyl) and furan heterocyclic systems represent privileged pharmacophores in medicinal chemistry, each conferring distinct electronic and steric properties that influence molecular recognition and biological activity. The benzodioxole moiety, characterized by its bicyclic structure with a methylenedioxy bridge, exhibits significant π-electron density and planarity. This structural feature enhances membrane permeability while promoting interactions with aromatic amino acid residues in enzyme binding pockets. Notably, the methylenedioxy group serves as a metabolically stable bioisostere for catechols, resisting COMT-mediated degradation while maintaining hydrogen-bonding capacity [6]. This stability is crucial for central nervous system (CNS)-targeting compounds, where benzodioxole-containing molecules demonstrate enhanced blood-brain barrier penetration profiles compared to their catechol counterparts.
Complementary to benzodioxole, the furan ring (oxygen-containing heterocycle) contributes distinctive hydrogen-bond acceptor capabilities and moderate dipole moments. The 5-methyl substitution on the furan ring, as present in Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine (CAS 626208-65-9, C₁₄H₁₅NO₃, MW 245.28), introduces steric and electronic modulation [1]. This alkylation reduces ring polarity, potentially enhancing metabolic stability by impeding oxidative pathways while maintaining the heterocycle's capacity for hydrophobic interactions. The furan's oxygen atom can function as both hydrogen-bond acceptor and participate in dipole-dipole interactions with target proteins, facilitating binding specificity.
Table 1: Key Structural and Physicochemical Properties of Pharmacophores
Pharmacophore | Key Structural Features | Electronic Properties | Biological Roles |
---|---|---|---|
Benzo[1,3]dioxole | Methylenedioxy bridge, planar bicyclic system | High π-electron density, moderate dipole moment (μ ≈ 1.8 D) | Enhanced membrane penetration, catechol mimetic, MAO inhibition |
5-Methylfuran | Alkyl-substituted heterocycle, O-heteroatom | Reduced polarity (compared to unsubstituted furan), hydrogen-bond acceptor | Metabolic stabilization, hydrophobic interactions, bacterial target engagement |
Amine linker | Flexible -CH₂-NH-CH₂- spacer | Protonation at physiological pH, conformational flexibility | Distance optimization between pharmacophores, cationic charge for ionic bonding |
When integrated via an amine linker, these pharmacophores create a hybrid scaffold with optimized three-dimensional geometry. Molecular modeling of C₁₄H₁₅NO₃ indicates the amine nitrogen enables conformational flexibility between the planar benzodioxole and the slightly puckered methylfuran ring. This flexibility permits adaptation to binding sites while maintaining optimal distance (approximately 5.8 Å between ring centroids) for bidentate target engagement [2] [6]. Computational analyses predict moderate lipophilicity (cLogP ≈ 2.4) and polar surface area (≈40 Ų) for the hybrid molecule, parameters aligning with favorable bioavailability profiles for CNS-penetrant and antimicrobial agents [6].
Amine-bridged bivalent heterocycles constitute an evolutionarily significant class in medicinal chemistry, tracing their origins to early psychotropic and antimicrobial agents. The strategic incorporation of secondary amines as linkers between aromatic systems emerged from observations of neurotransmitter mimetics, particularly in compounds designed to engage monoaminergic receptors and transporters. The flexible -CH₂-NH-CH₂- spacer in Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine represents a modern implementation of this design principle, enabling precise spatial orientation of its terminal pharmacophores while introducing protonation-dependent charge modulation [6].
Historically, this molecular architecture achieved prominence with the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The DABO (di-alkoxy-benzyl-oxopyrimidine) family exemplified how amine-linked heterocyclic systems could achieve potent antiviral activity through allosteric enzyme inhibition [5]. These compounds demonstrated that secondary amines could serve as conformational switches, allowing rotational freedom for binding pocket accommodation while maintaining coplanarity of essential interacting elements. The structural analogy between DABO-type NNRTIs and the title compound lies in their use of nitrogen-centered linkers to connect π-electron systems, facilitating optimal three-dimensional positioning for target engagement.
Table 2: Evolution of Amine-Linked Heterocyclic Pharmacophores
Era | Representative Scaffolds | Therapeutic Application | Design Innovation |
---|---|---|---|
1970s | Benzylamine derivatives | Antidepressants, antihistamines | Discovery of neurotransmitter mimetic properties |
1980-1990s | DABO NNRTIs | Antiretrovirals | Rational design using amine-linked bivalent heterocycles |
2000-2010s | Mur ligase inhibitors | Antibacterials | Targeted polypharmacology via heterocyclic integration |
Contemporary | Benzo[1,3]dioxole-furan hybrids | Multitarget agents | Synergistic pharmacophore combination with metabolic optimization |
In antibacterial research, amine-linked systems gained prominence with Mur enzyme inhibitors targeting bacterial cell wall synthesis. The Mur ligases (MurC-MurF) present conserved ATP-binding sites amenable to inhibition by heterocyclic amines [8]. Compounds featuring furan-benzene systems connected through flexible linkers demonstrated that the amine functionality could mimic the transition state during UDP-MurNAc-pentapeptide assembly. Specifically, inhibitors bearing furylmethylamine substructures exhibited enhanced penetration in mycobacterial species, likely due to improved uptake through hydrophobic cell walls [8]. This historical context positions Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine as a contemporary embodiment of proven design strategies, merging antiviral and antibacterial heterocyclic precedents into a single hybrid entity with rational modifications (5-methyl substitution) addressing metabolic vulnerabilities observed in earlier analogs.
The molecular hybridization strategy underpinning Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine emerges from compelling theoretical and empirical foundations. This bifunctional design leverages complementary pharmacological profiles: benzodioxole's established activity against neurological targets and viral enzymes, combined with furan's demonstrated efficacy against bacterial pathogens. The methyl substitution at the furan 5-position specifically addresses metabolic instability observed in first-generation furanyl compounds, where unsubstituted heterocycles underwent rapid CYP450-mediated oxidation to electrophilic intermediates [1] [7]. This strategic modification aims to retain favorable target interactions while improving pharmacokinetic profiles.
Current sourcing data underscores the compound's research significance despite supply challenges. Matrix Scientific lists CAS 626208-65-9 as out of stock with limited synthesis capability ($378.00/gram), reflecting specialized demand in medicinal chemistry programs [1] [3]. The structural analog lacking the 5-methyl group (CAS 510723-65-6, C₁₃H₁₃NO₃, MW 231.25) provides instructive comparison; its commercial availability at $434.70/gram highlights how minor structural variations significantly impact cost and accessibility [4]. This pricing differential reflects both synthetic complexity and perceived therapeutic potential of the methylated derivative.
The research rationale extends to hypothesized polypharmacology. Benzodioxole-furan hybrids may exhibit dual-targeting capability against both neurological and infectious disease targets. Benzodioxole's documented affinity for monoamine oxidases and neurotransmitter transporters suggests CNS applications, while furan-containing compounds show increasing promise against tuberculosis targets, including Mur enzymes in Mycobacterium tuberculosis [8]. The secondary amine linker potentially enables salt formation with physiological anions, enhancing formulation properties and tissue distribution. Molecular hybridization thus creates a chemical entity with broader therapeutic index than either pharmacophore alone, warranting investigation across multiple disease models while providing a structural template for lead optimization programs focused on selectivity enhancement.
Table 3: Current Sourcing and Specifications of Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine
Supplier | Catalog Information | Pricing & Availability | Specifications |
---|---|---|---|
Matrix Scientific | Product ID for CAS 626208-65-9 | $378.00/gram (Out of Stock) | Molecular Formula: C₁₄H₁₅NO₃, MW: 245.28, Purity: Analytical data available via inquiry |
Global Suppliers | Analog (CAS 510723-65-6) | $434.70/gram (Backorder) | Molecular Formula: C₁₃H₁₃NO₃, MW: 231.25, Storage: Cold-chain transport recommended |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5